Diphenylcarbamyl chloride
Overview
Description
Diphenylcarbamyl chloride is a chemical compound that has been studied in various contexts, including its role as an electron donor in photosystem 2 reactions within chloroplasts , its interaction with amino acids and peptides , and its structural characteristics when forming complexes with other compounds . It is a versatile reagent that can be used for the characterization of amino acids due to the formation of optically active derivatives .
Synthesis Analysis
The synthesis of diphenylcarbamyl chloride-related compounds has been explored in several studies. For instance, reactions of diphenyllead(IV) chloride with benzil bis(thiosemicarbazone) ligands have led to the formation of the first complexes containing the diphenyllead(IV) moiety with bis(thiosemicarbazone) ligands . These reactions show that diphenylcarbamyl chloride can be involved in complex synthesis processes, resulting in diverse structural characteristics depending on the ligands and working conditions .
Molecular Structure Analysis
The molecular structure of diphenylcarbamyl chloride derivatives has been analyzed through X-ray crystallography and other spectroscopic methods. For example, the X-ray crystal structure of 4-diphenylcarbamyl-N-methylpiperidine methobromide, a carbamate analogue, reveals two conformers with different orientations of the ester group in relation to the piperidine ring . This structural analysis helps in understanding the low activity and selectivity of the carbamate at muscarinic receptors .
Chemical Reactions Analysis
Diphenylcarbamyl chloride undergoes various chemical reactions, such as the reaction with amino acids and small peptides in the presence of a base to yield crystalline derivatives . This reactivity is significant for the characterization of amino acids, as it provides a method to produce optically active derivatives, which can be of value in analytical chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of diphenylcarbamyl chloride and its derivatives can be inferred from the studies on its reactions and structural characteristics. For instance, the photoreduction of 2,6-dichlorophenolindophenol by diphenylcarbazide indicates that diphenylcarbamyl chloride can participate in electron transfer reactions, which are sensitive to factors such as temperature, ionic strength, and the presence of inhibitors like DCMU . Additionally, the use of diphenylcarbazide disodium disulfonate as an indicator in the titration of chloride with mercuric nitrate suggests that derivatives of diphenylcarbamyl chloride can be used in analytical procedures, with the endpoint of the titration being affected by pH, temperature, and other factors .
Scientific Research Applications
Indicator in Titration Methods : DPCC has been used as an indicator in titration methods. For instance, it was used in the mercurimetric determination of chloride, demonstrating its utility as a chemical indicator in analytical chemistry (Parsons & Yoe, 1952).
Titrimetric and Spectrophotometric Assays : It has also been applied in the titrimetric and spectrophotometric assay of antihistamines, where its reaction with different compounds allowed for the determination of the chloride content of drugs (Basavaiah & Charan, 2002).
Microdetermination of Chloride : DPCC plays a role in the microdetermination of chloride in water, indicating its importance in environmental and water quality research (Kemula, Hulanicki, & Janowski, 1960).
Fluorescence Visualization in Biological Research : In biological research, DPCC has been used for visualizing the fluorescence of therapeutic compounds, as seen in studies involving flavonoids (Ferrara & Thompson, 2019).
Enzyme Activity Determination : It has been utilized in determining the activity of enzymes such as α-chymotrypsin, where its reaction with enzymes releases chloride ions, which can then be measured (Erlanger, Buxbaum, Sack, & Cooper, 1967).
Synthesis of Medicinal Agents : DPCC has been involved in the synthesis of medicinal agents, particularly in the formation of esters and ethers of certain compounds (Wylie, Isaacson, & Delgado, 1965).
Inhibitor Studies in Biochemistry : It has been used in biochemical studies as an inhibitor, for example, in the study of the reactivity of active sites of chymotrypsin suspended in an organic medium (Dastoli, Musto, & Price, 1966).
Safety And Hazards
Diphenylcarbamyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. It should be handled with protective gloves, protective clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
N,N-diphenylcarbamoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBKKRFABABBPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058885 | |
Record name | Diphenylcarbamyl chloride | |
Source | EPA DSSTox | |
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Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |
Record name | Diphenylcarbamyl chloride | |
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Product Name |
Diphenylcarbamyl chloride | |
CAS RN |
83-01-2 | |
Record name | N,N-Diphenylcarbamic chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83-01-2 | |
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Record name | Diphenylcarbamyl chloride | |
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Record name | Diphenylcarbamyl chloride | |
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Record name | Carbamic chloride, N,N-diphenyl- | |
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Record name | Diphenylcarbamyl chloride | |
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Record name | Diphenylcarbamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.319 | |
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Record name | DIPHENYLCARBAMOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ209318B2 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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